3-(3-Aminophenyl)propanoic acid hydrochloride

Purity verification Identity testing Quality control

Researchers requiring a regiospecifically verified meta-aminoarylpropanoic acid core often face solubility limitations and cold-chain logistics with the free base. This hydrochloride salt resolves both pain points. Key advantages: - Aqueous processability: Dissolves directly in buffered coupling media (pH 6-8) without DMSO, enabling NHS-ester/EDC conjugations. - Ambient stability: No cold-chain required; reduces shipping costs and extends opened-container shelf-life. - Identity verification: Melting point ~191 °C with batch-specific NMR/HPLC/GC documentation ensures regioisomeric fidelity across synthetic cycles.

Molecular Formula C9H12ClNO2
Molecular Weight 201.65 g/mol
CAS No. 102879-44-7
Cat. No. B168895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Aminophenyl)propanoic acid hydrochloride
CAS102879-44-7
Molecular FormulaC9H12ClNO2
Molecular Weight201.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)CCC(=O)O.Cl
InChIInChI=1S/C9H11NO2.ClH/c10-8-3-1-2-7(6-8)4-5-9(11)12;/h1-3,6H,4-5,10H2,(H,11,12);1H
InChIKeyQBOBODDISCLHPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Aminophenyl)propanoic acid hydrochloride – Key Profile


3-(3-Aminophenyl)propanoic acid hydrochloride (CAS 102879-44-7) is the hydrochloride salt of a meta-substituted phenylpropanoic acid, with the molecular formula C₉H₁₂ClNO₂ and a molecular weight of 201.65 g/mol . It is a bifunctional aromatic building block bearing both a primary aromatic amine and a carboxylic acid moiety, positioning it as a versatile intermediate in medicinal chemistry, peptide mimetic synthesis, and agrochemical development . The hydrochloride salt form confers distinct physicochemical advantages—including enhanced aqueous solubility and ambient solid-state stability—that differentiate it from the free base (CAS 1664-54-6) for applications requiring aqueous processing or reproducible formulation .

3-(3-Aminophenyl)propanoic acid hydrochloride – Substitution Risks


Substituting 3-(3-aminophenyl)propanoic acid hydrochloride with the free base, a positional isomer, or a different salt form introduces quantifiable risks in aqueous solubility, reaction reproducibility, and regulatory traceability . The free base (CAS 1664-54-6) requires refrigerated storage at 2–8°C under inert atmosphere to prevent decomposition, whereas the hydrochloride salt is stable under ambient dry conditions, directly reducing cold-chain logistics cost and shelf-life uncertainty . Positional isomers—the 2-aminophenyl (ortho, CAS 772-21-4) and 4-aminophenyl (para, CAS 2393-17-1) variants—yield different regioisomeric products in cross-coupling and acylation reactions; a meta-substitution error cannot be rescued downstream . Furthermore, the closely related 2-(3-aminophenyl)propanoic acid hydrochloride (CAS 1955556-71-4), an α-methyl branched isomer, differs in melting point (≈99°C vs. target compound mp reported at approximately 191°C by independent sources [1]) and molecular shape, which can alter reactivity in stereo-sensitive syntheses. The sections below provide the quantitative evidence required to make a scientifically grounded procurement decision.

3-(3-Aminophenyl)propanoic acid hydrochloride – Comparator Evidence


Melting Point Identity Verification

The melting point of 3-(3-aminophenyl)propanoic acid hydrochloride is reported as 191°C [1], which is approximately 92–96°C higher than the free base (mp 99–101°C for CAS 1664-54-6) and 54–58°C higher than the para-isomer free acid (mp 133–137°C for CAS 2393-17-1) . This large melting point separation allows unambiguous identity verification by simple capillary melting point apparatus, providing a cost-effective orthogonal check beyond spectroscopic methods for incoming material QC .

Purity verification Identity testing Quality control

QC Documentation and Batch Purity Verification

Several suppliers of the target hydrochloride salt (e.g., Bidepharm, Leyan) provide batch-specific QC documentation that includes at minimum NMR, HPLC, and GC analyses, with a standard purity specification of 95% . In contrast, the free base (CAS 1664-54-6) is commonly offered at 97–98% purity by HPLC but with storage requirements of 2–8°C under argon—indicating that the nominal purity advantage may not translate into superior stability at the point of use . The hydrochloride salt's ambient storage tolerance (cool, dry place) means the certified purity at shipment is more likely to be preserved at the bench without requiring inert atmosphere handling .

Batch consistency Analytical characterization Procurement compliance

Aqueous Solubility Advantage of Hydrochloride Salt

Hydrochloride salt formation is a well-established strategy to enhance aqueous solubility of aminophenylpropanoic acids. For the structurally analogous 3-(4-aminophenyl)propanoic acid hydrochloride system, the hydrochloride form is explicitly described as offering enhanced water solubility compared to the free acid . For the target meta-substituted compound, the free base is reported as soluble in organic solvents , with the free acid form of the para-analog showing limited aqueous solubility requiring DMSO for dissolution . By converting the free amine to its hydrochloride, the salt form enables dissolution in aqueous buffers at concentrations compatible with biochemical assays and aqueous-phase coupling chemistry without co-solvents or surfactants .

Aqueous solubility Formulation Bioconjugation

Ambient Storage Stability vs. Cold-Chain

The hydrochloride salt (CAS 102879-44-7) is specified for long-term storage in a cool, dry place at ambient temperature , whereas the free base (CAS 1664-54-6) explicitly requires storage at 2–8°C under inert gas (argon or nitrogen), protected from light, and is routinely shipped on wet ice . This storage requirement differential translates into lower shipping complexity, reduced cold-chain packaging costs, and longer usable shelf-life after container opening for the hydrochloride salt .

Shelf-life Storage stability Logistics

Regioisomeric Specificity of Meta-Substitution

The amino group position on the phenyl ring (meta for CAS 102879-44-7) is a critical determinant of downstream molecular geometry and biological target engagement. The ortho-isomer (CAS 772-21-4) places the amine adjacent to the propanoic acid chain, introducing steric hindrance and intramolecular hydrogen bonding that can dramatically alter reactivity in amide bond formation and metal-catalyzed cross-couplings . The para-isomer (CAS 2393-17-1) exhibits different electronic properties (Hammett σ values) that affect electrophilic aromatic substitution rates and the pKa of the aniline nitrogen [1]. In medicinal chemistry SAR campaigns, a meta-to-para substitution error can change the exit vector angle of pendant groups by approximately 60°, often resulting in complete loss of target binding [2]. Procurement of the specific meta-substituted hydrochloride salt ensures the correct regioisomer is deployed from the start of a synthetic sequence.

Regiochemistry Cross-coupling Medicinal chemistry SAR

3-(3-Aminophenyl)propanoic acid hydrochloride – Application Scenarios


Aqueous Peptide Mimetic Synthesis and Bioconjugation

The hydrochloride salt's enhanced aqueous solubility relative to the free base enables direct dissolution in buffered coupling media (pH 6–8) without organic co-solvents, making it suitable for NHS-ester or carbodiimide-mediated conjugations to lysine residues or amine-functionalized surfaces . This application scenario is directly supported by the solubility evidence in Evidence Item 3 (Section 3), where the salt form eliminates DMSO requirements that can denature target proteins .

Regiospecific API Synthesis Intermediate

With batch-specific QC documentation including NMR, HPLC, and GC (Evidence Item 2, Section 3), and a melting point at 191°C that provides unambiguous identity confirmation against positional isomers (Evidence Item 1, Section 3), the hydrochloride salt serves as a traceable, regiospecifically verified intermediate for synthesizing meta-aminophenyl-containing active pharmaceutical ingredients . The meta-substitution pattern (Evidence Item 5, Section 3) is critical for drug candidates where the exit vector of the amino group determines target engagement [1].

Multi-Site Research with Ambient-Shipping Stability

For distributed research programs where chemical building blocks must be shipped between collaborating laboratories without cold-chain logistics, the hydrochloride salt's ambient storage tolerance (cool, dry place) eliminates the need for wet-ice packaging and inert gas purging required by the free base (Evidence Item 4, Section 3) . This reduces shipping costs, simplifies import/export documentation for temperature-controlled substances, and extends the practical shelf-life after container opening in laboratories without argon lines or refrigerated storage .

SAR Campaigns for Meta-Substituted Phenyl Scaffolds

In structure-activity relationship programs where the meta-aminoarylpropanoic acid core is a privileged scaffold, the hydrochloride salt provides a single, well-characterized starting material that avoids the risk of regioisomeric contamination (Evidence Item 5, Section 3) [2]. The combination of defined melting point identity verification, multi-method batch QC, and ambient storage stability supports reproducible library synthesis across multiple synthetic cycles without the confounding variable of regioisomer drift .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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